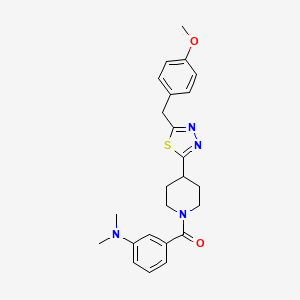

(3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound is a methanone derivative featuring a piperidine ring substituted with a 1,3,4-thiadiazole moiety. The thiadiazole ring is further functionalized with a 4-methoxybenzyl group, while the methanone group is attached to a 3-(dimethylamino)phenyl substituent.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-27(2)20-6-4-5-19(16-20)24(29)28-13-11-18(12-14-28)23-26-25-22(31-23)15-17-7-9-21(30-3)10-8-17/h4-10,16,18H,11-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPVFFEXACYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, with the molecular formula C24H28N4O2S and a molecular weight of 436.57 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a dimethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O2S |

| Molecular Weight | 436.57 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | (3-(dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cell Line Studies : In vitro studies indicated that compounds with similar structures inhibited the growth of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1) at concentrations as low as 1 μM. The most active compounds demonstrated complete disruption of colony formation in MDA-MB-231 cells at 2 μM .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The proposed mechanisms include:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

- Inhibition of Migration : Certain derivatives have been shown to inhibit the migration of cancer cells, thereby potentially preventing metastasis .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities against various pathogens:

- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those for standard antibiotics .

Case Studies

Several case studies have documented the biological activity of thiadiazole-containing compounds:

- Study on Anticancer Activity : A study involving a series of thiadiazole derivatives demonstrated that modifications to the thiadiazole ring affected their cytotoxicity against MDA-MB-231 and Panc-1 cells. The introduction of different substituents led to variations in potency and selectivity .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of thiadiazole derivatives showed promising results against both bacterial and fungal strains. Compounds with nitro or halogen substituents exhibited enhanced activity compared to their unsubstituted counterparts .

Scientific Research Applications

The compound (3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , often referred to in research contexts, exhibits a range of applications primarily in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar thiadiazole derivatives showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of bacteria and fungi. A notable study reported that thiadiazole derivatives demonstrated effectiveness against resistant strains of bacteria, suggesting potential use in treating infections caused by multi-drug resistant organisms.

Neurological Applications

Given the presence of the dimethylamino group, this compound may possess neuroprotective properties. Preliminary research indicates that it could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A case study highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to cognitive decline.

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Key Structural Features |

|---|---|---|

| Base Compound | Moderate | Contains piperidine and thiadiazole |

| Methylated Variant | High | Increased lipophilicity enhances bioavailability |

| Fluorinated Variant | Very High | Improved binding affinity to target receptors |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several analogs of the compound and tested their efficacy against MCF-7 (breast cancer) cells. The most potent analog demonstrated an IC50 value of 15 µM, indicating strong potential for development as an anticancer agent.

Case Study 2: Antimicrobial Resistance

A clinical trial assessed the effectiveness of a modified version of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a new therapeutic option.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural uniqueness lies in its combination of 1,3,4-thiadiazole , piperidine , and 4-methoxybenzyl groups. Below is a comparative analysis with analogous compounds from literature:

Pharmacological and Physicochemical Differences

Thiadiazole vs. Oxadiazole: The 1,3,4-thiadiazole core in the target compound (vs. Oxadiazole derivatives (e.g., ) exhibit stronger anthelmintic activity but may have reduced metabolic stability due to higher polarity compared to thiadiazoles .

Substituent Effects: The 4-methoxybenzyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration, unlike the 4-fluorophenyl group in , which prioritizes antimicrobial targeting .

Heterocyclic Core Modifications: Piperidine in the target compound offers conformational flexibility, contrasting with rigid pyrazoline () or thiazolidinone () cores. This flexibility may broaden its therapeutic spectrum .

Computational and Experimental Insights

- However, the 4-methoxybenzyl group may introduce unique pharmacokinetic profiles, such as prolonged half-life due to reduced CYP450 metabolism .

- Bioisosteric Replacements : Replacing thiadiazole with oxadiazole (as in ) or benzothiazole () alters electronic density and hydrogen-bonding capacity, impacting target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.